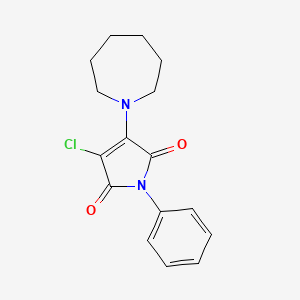

![molecular formula C13H12N2O3S B5566108 1-{[(4-甲氧基苯基)氨基]硫代}-2-硝基苯 CAS No. 4997-95-9](/img/structure/B5566108.png)

1-{[(4-甲氧基苯基)氨基]硫代}-2-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

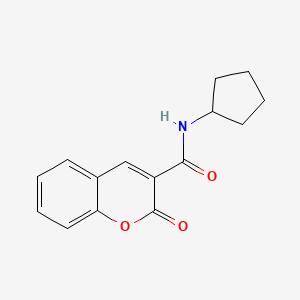

“1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene” is a complex organic compound. It contains a nitrobenzene core, which is a benzene ring with a nitro group (-NO2) attached. It also has a methoxyphenylaminothio group attached to the benzene ring. The methoxyphenyl part of this group consists of a benzene ring with a methoxy group (-OCH3) attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene rings in both the nitrobenzene core and the methoxyphenyl group are aromatic, contributing to the compound’s stability. The nitro group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. For “1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene”, one could expect it to have properties similar to other nitrobenzene and methoxybenzene compounds .

科学研究应用

蛋白质交联中的光反应剂

与1-{[(4-甲氧基苯基)氨基]硫代}-2-硝基苯密切相关的4-硝基苯基醚已被确认为蛋白质交联和亲和标记的高产率光反应剂。这些化合物在生物条件下在黑暗中不活性,但在紫外线照射下与胺定量反应,将硝基苯基从醇转移到胺。此特性对于将对硝基苯基发色团放置在结合位点附近而不将其阻断特别有用 (Jelenc, Cantor, & Simon, 1978).

光物理研究中的阴离子识别

已利用1-异硫氰酸根-4-甲氧基苯等衍生物合成了具有硅烷环的官能化苯基不对称脲和硫脲。通过光物理分析研究了这些化合物的电子性质,深入了解了连接到硅烷环轴向位置的吸电子或释放基团的影响 (Singh 等,2016).

硝基芳烃的还原

具有甲基或甲氧基等取代基的硝基芳烃已使用甲酸和钌催化剂还原为相应的氨基芳烃。此过程展示了在合成应用中选择性还原类似于1-{[(4-甲氧基苯基)氨基]硫代}-2-硝基苯的化合物的潜力 (Watanabe 等,1984).

甲氧基苯衍生物的结构分析

已对甲氧基苯进行结构研究,包括1,2-二甲氧基-4-硝基苯等衍生物。此类研究提供了有关分子结构和相互作用的宝贵信息,这与理解和操作1-{[(4-甲氧基苯基)氨基]硫代}-2-硝基苯等化合物相关 (Fun 等,1997).

甲氧基苯酚的合成

涉及4-甲氧基-1-硝基苯等中间体的4-甲氧基苯酚合成研究提供了对化学反应和条件的见解,这些反应和条件可能适用于1-{[(4-甲氧基苯基)氨基]硫代}-2-硝基苯的合成和操作 (蔡光建,2000).

N-杂环卡宾催化

已探索了涉及硝基苯和α,β-不饱和醛等反应物的N-杂环卡宾(NHC)催化的C-N键形成。此类催化过程可能与1-{[(4-甲氧基苯基)氨基]硫代}-2-硝基苯及其潜在反应性相关 (Seayad 等,2008).

电化学和光谱电化学

对1,3,5-三芳基-1-甲氧基苯等化合物的电化学和光谱电化学性质的研究揭示了对电子转移动力学和带电态稳定性的重要见解,这与理解1-{[(4-甲氧基苯基)氨基]硫代}-2-硝基苯的电化学行为有关 (Rapta 等,2012).

硝基苯检测

基于硝基苯还原为苯羟胺和后续反应步骤的硝基苯检测可以为涉及类似硝基化合物(如1-{[(4-甲氧基苯基)氨基]硫代}-2-硝基苯)的分析方法提供基础 (Verma & Gupta,1987).

作用机制

安全和危害

属性

IUPAC Name |

4-methoxy-N-(2-nitrophenyl)sulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-11-8-6-10(7-9-11)14-19-13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBCLGMTNMKXRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352234 |

Source

|

| Record name | ST50181671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[(2-nitrophenyl)sulfanyl]aniline | |

CAS RN |

4997-95-9 |

Source

|

| Record name | ST50181671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5566027.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5566044.png)

![4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5566053.png)

![2-amino-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5566069.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5566076.png)

![N-ethyl-5-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5566089.png)

![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5566126.png)

![2-[9-(4-methoxy-3-methylbenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5566140.png)